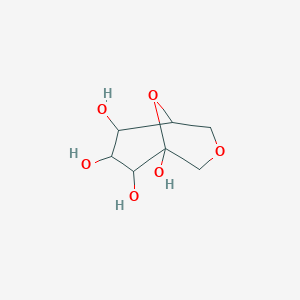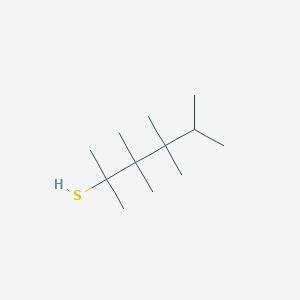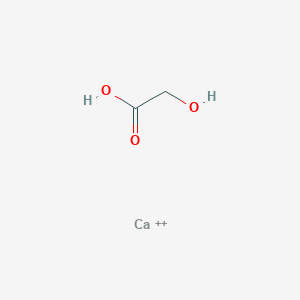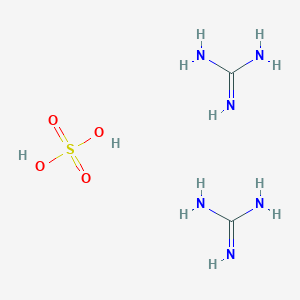
Sedoheptulosan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . It is a ketoheptose, a monosaccharide with seven carbon atoms and a ketone functional group . It is found in nature in various fruits and vegetables .
Synthesis Analysis
This compound is a biochemical reagent used in life science-related research . It is synthesized from Sedoheptulose, a naturally occurring seven-carbon sugar . The synthesis process involves the conversion of Sedoheptulose to this compound, followed by isolation using thick-paper chromatography .Molecular Structure Analysis
The molecular formula of this compound is C7H12O6 . Its average mass is 192.167 Da and its monoisotopic mass is 192.063385 Da .Chemical Reactions Analysis
This compound has been shown to react with carbazole-sulphuric acid and cysteine hydrochloride-sulphuric acid . These reactions have been used for the quantitative colorimetric determination of this compound in pure solution or in the presence of ribose and/or fructose .Physical And Chemical Properties Analysis
This compound has a molar mass of 210.18 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 444.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Kolorimetrische Analyse in der Kohlenhydratchemie
Sedoheptulosan kann in kolorimetrischen Verfahren zur quantitativen Bestimmung von Kohlenhydraten verwendet werden. Es reagiert mit spezifischen Reagenzien wie Carbazol-Schwefelsäure und Cysteinhydrochlorid-Schwefelsäure, um Farbreaktionen zu erzeugen. Diese Reaktionen sind wichtig für die Bestimmung von this compound in reinen Lösungen oder in Mischungen mit anderen Zuckern wie Ribose und Fructose .
Biologisches Material für die Forschung in den Lebenswissenschaften
Als biochemisches Assay-Reagenz dient this compound als biologisches Material oder organische Verbindung in der Forschung der Lebenswissenschaften. Es wird in verschiedenen biochemischen Assays verwendet, um die Stoffwechselaktivitäten und -wege in biologischen Systemen zu verstehen .
Stoffwechselstudien in der Pflanzenbiologie
This compound wurde aus Pflanzen wie Sedum spectabile isoliert und wird verwendet, um die metabolische Rolle von Zuckern in Pflanzen zu untersuchen. Es ist besonders nützlich bei der Verfolgung der Biosynthese und Isolierung von Kohlenstoff-14-markiertem Sedoheptulose, das Einblicke in die Stoffwechselaktivitäten der Pflanze liefert .
Forschung zur mikrobiellen Umwandlung
Forschung wurde zur Umwandlung von this compound in andere Verbindungen durch Mikroorganismen durchgeführt. Diese Anwendung ist entscheidend, um die Umwandlung von Zuckern in mikrobiellen Systemen zu verstehen und kann zur Entwicklung neuer biotechnologischer Prozesse führen .
Analytische Chemie zur Zuckerbestimmung
Die einzigartigen Reaktionen von this compound mit kolorimetrischen Reagenzien wurden auf die Bestimmung von Zuckern in Mischungen angewendet. Dies ist besonders nützlich in der analytischen Chemie, wo präzise Messungen der Zuckerkonzentrationen erforderlich sind .
Biochemisches Reagenz in der Assay-Entwicklung
In der Assay-Entwicklung wird this compound als Reagenz verwendet, um das Vorhandensein oder die Konzentration anderer Substanzen zu messen. Seine Reaktivität und Stabilität machen es zu einem wertvollen Werkzeug bei der Entwicklung von Assays für Forschungs- und diagnostische Zwecke .
Studium von Kohlenhydratderivaten
This compound wird bei der Untersuchung von Kohlenhydratderivaten verwendet, die in verschiedenen Bereichen wie Pharmazeutika, Lebensmittelchemie und Materialwissenschaften wichtig sind. Seine Eigenschaften ermöglichen es Forschern, neue Kohlenhydrat-basierte Verbindungen zu synthetisieren und zu analysieren .
Lehrmittel in der organischen Chemie
Aufgrund seiner interessanten chemischen Eigenschaften und Reaktionen wird this compound auch als Lehrmittel in organischen Chemiekursen verwendet. Es hilft den Studenten, die Prinzipien der Kohlenhydratchemie und die Anwendung organischer Reaktionen in realen Szenarien zu verstehen .
Wirkmechanismus
Target of Action
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science-related research .
Biochemical Pathways
This compound is related to Sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway . .
Result of Action
As a biochemical reagent, it is likely to have various effects depending on the specific context of its use in life science-related research .
Zukünftige Richtungen
While Sedoheptulosan itself has not been shown to possess specific properties, studies have shown that 7-O-galloyl-D-sedoheptulose, a chemical extracted from dogwood fruit, is able to reduce pro-inflammatory markers in vivo . This suggests potential future directions for research into the therapeutic applications of this compound and related compounds.
Biochemische Analyse
Biochemical Properties
Sedoheptulosan is an intermediate in the pentose phosphate pathway . It is formed by transketolase and acted upon by transaldolase . It interacts with these enzymes to facilitate biochemical reactions within the cell .
Cellular Effects
It is known that this compound plays a vital role in the non-oxidative branch of the pentose phosphate pathway . This suggests that it may influence cell function by participating in metabolic processes and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Sedoheptulose 7-phosphate by the enzyme sedoheptulokinase . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .
Temporal Effects in Laboratory Settings
It is known that this compound can be converted to Sedoheptulose in the presence of 3 N hydrochloric acid at room temperature .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and the synthesis of nucleotides. This compound, as an intermediate in this pathway, interacts with enzymes such as transketolase and transaldolase .
Eigenschaften
| { "Design of the Synthesis Pathway": "Sedoheptulosan can be synthesized by the oxidation of sedoheptulose using various oxidizing agents.", "Starting Materials": ["Sedoheptulose"], "Reaction": [ "Step 1: Sedoheptulose is dissolved in water or methanol.", "Step 2: Oxidizing agent such as sodium chlorite, sodium periodate or lead tetraacetate is added to the solution.", "Step 3: The reaction mixture is stirred for a specific time period at a specific temperature.", "Step 4: The reaction is quenched by adding a reducing agent such as sodium bisulfite.", "Step 5: The product is then purified by column chromatography or recrystallization." ] } | |
CAS-Nummer |
469-90-9 |
Molekularformel |
C7H12O6 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C7H12O6/c8-2-7-6(11)5(10)4(9)3(13-7)1-12-7/h3-6,8-11H,1-2H2 |
InChI-Schlüssel |
GKUQBELMWYQKKJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H]([C@](O1)(O2)CO)O)O)O.O |
SMILES |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
Kanonische SMILES |
C1C2C(C(C(C(O1)(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sedoheptulosan and where is it found?
A1: this compound (2,7-anhydro-β-D-altro-heptulopyranose) is the anhydride form of the seven-carbon ketose sugar, sedoheptulose. It is found naturally in several plant species, notably those belonging to the genus Sedum, such as Sedum spectabile. [, ]
Q2: How is this compound synthesized in the laboratory?
A2: this compound can be synthesized from sedoheptulose by treating it with acid, leading to the formation of the anhydride. [, ]
Q3: What is the structural characterization of this compound?
A3: * Molecular Formula: C7H12O6 * Molecular Weight: 192.17 g/mol* Structure: this compound exists in a pyranose ring conformation. X-ray crystallography studies have determined its structure to be a distorted E0 conformation. []
Q4: Are there any colorimetric methods for detecting this compound?
A4: Yes, this compound can be quantitatively determined using colorimetric assays with reagents like carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid. This allows for its detection even in mixtures with other sugars like ribose and fructose. Interestingly, while the orcinol reagent differentiates between sedoheptulose and its anhydride form, the carbazole and cysteine reactions are not affected by hydration. []
Q5: Can this compound be used as a precursor for the synthesis of other compounds?
A5: Yes, this compound can be used as a starting material for the synthesis of various derivatives. For example, it can be converted to its isopropylidene derivative, which can undergo nucleophilic substitution reactions to introduce new functionalities. [, ] It can also be microbially converted to idoheptulosan. []
Q6: How does the structure of this compound relate to its reactivity?
A6: The presence of a bicyclic ring system in this compound influences its reactivity. Studies have shown that the primary hydroxyl group exhibits reduced reactivity in catalytic oxidation reactions, potentially due to steric hindrance or electronic effects imposed by the bicyclic structure. []
Q7: Have any catalytic applications of this compound been investigated?
A7: While this compound itself hasn't been widely studied as a catalyst, its unique structure and reactivity make it a potential candidate for investigation in this area. Further research is needed to explore its potential catalytic properties.
Q8: What is the historical context of this compound research?
A8: The study of this compound has a rich history, dating back to early investigations into carbohydrate chemistry. Key milestones include its initial isolation and structural characterization, as well as the development of methods for its synthesis and derivatization. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)